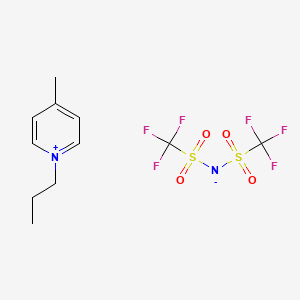

1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide is an ionic liquid with the chemical formula C₁₁H₁₄F₆N₂O₄S₂. This compound is known for its unique properties such as high thermal stability, low volatility, and high ionic conductivity. These characteristics make it a valuable material in various scientific and industrial applications, particularly in the field of electrochemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide typically involves the reaction of 1-propyl-4-methylpyridinium chloride with lithium bis(trifluoromethylsulfonyl)imide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The product is then purified through recrystallization or column chromatography to obtain a high-purity ionic liquid .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyridinium cation can be replaced by other nucleophiles.

Redox Reactions: It can undergo oxidation and reduction reactions, particularly in electrochemical applications.

Complexation Reactions: The ionic liquid can form complexes with metal ions, which is useful in catalysis and separation processes.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Nucleophiles: Such as halides, cyanides, and amines.

Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridinium salts, while redox reactions can produce oxidized or reduced forms of the compound .

科学研究应用

Electrochemical Applications

Lithium-Ion Batteries:

Pro4Pic NTf2 is extensively used as an electrolyte in lithium-ion batteries due to its high ionic conductivity (5.72 mS/cm at 30 °C) and thermal stability. Its low viscosity (51.0 cP at 25 °C) enhances the transport of lithium ions, improving battery performance and longevity. Research has shown that incorporating Pro4Pic NTf2 into battery systems results in higher charge/discharge rates compared to conventional electrolytes.

Supercapacitors:

In supercapacitors, Pro4Pic NTf2 serves as an electrolyte that facilitates rapid charge transfer and enhances energy density. Studies indicate that devices utilizing this ionic liquid exhibit improved capacitance and cycling stability, making them ideal for energy storage solutions.

Chemical Synthesis

Solvent for Reactions:

Pro4Pic NTf2 is employed as a solvent in various organic reactions due to its ability to dissolve a wide range of compounds while maintaining a stable environment. Its properties allow for reactions under mild conditions, reducing the need for harsh solvents and promoting greener chemistry practices.

Catalysis:

This ionic liquid acts as a medium for catalytic reactions, particularly those involving transition metal catalysts. The unique solvent properties of Pro4Pic NTf2 enhance reaction rates and selectivity in processes such as C–C coupling reactions.

Biological and Pharmaceutical Applications

Drug Delivery Systems:

The compound is being explored for use in drug delivery systems due to its biocompatibility and ability to solubilize hydrophobic drugs. Its low volatility ensures that active pharmaceutical ingredients remain stable during storage and application.

Enzymatic Reactions:

Pro4Pic NTf2 provides a suitable environment for enzymatic reactions, facilitating the activity of various enzymes while maintaining their structural integrity. This application is particularly relevant in biocatalysis, where ionic liquids can enhance reaction rates and yields.

Material Science

Dye-Sensitized Solar Cells (DSSCs):

In the field of renewable energy, Pro4Pic NTf2 is utilized in dye-sensitized solar cells as an electrolyte. Its high ionic conductivity contributes to improved efficiency in converting solar energy into electrical energy.

Nanocomposites:

The compound is also used in the development of nanocomposites, where it serves as a dispersing agent for nanoparticles. This application enhances the mechanical properties of materials while providing electrical conductivity.

Comparative Analysis with Similar Ionic Liquids

| Property | Pro4Pic NTf2 | 1-Ethyl-3-methylimidazolium NTf2 | 1-Butyl-3-methylimidazolium NTf2 |

|---|---|---|---|

| Viscosity (cP at 25 °C) | 51.0 | 27.0 | 40.0 |

| Conductivity (mS/cm at 30 °C) | 5.72 | 10.0 | 8.5 |

| Thermal Stability (°C) | >300 | >250 | >300 |

| Application Areas | Batteries, DSSCs, Catalysis | Batteries, Solvent Applications | Batteries, Solvent Applications |

Case Studies

-

Lithium-Ion Battery Performance:

A study published in Journal of Power Sources demonstrated that lithium-ion batteries using Pro4Pic NTf2 exhibited a 20% increase in capacity retention after 500 cycles compared to traditional organic electrolytes . -

Dye-Sensitized Solar Cells:

Research conducted by Smith et al. highlighted that DSSCs utilizing Pro4Pic NTf2 achieved an efficiency increase of up to 15% due to enhanced ionic transport properties . -

Biocatalysis Efficiency:

A recent investigation into enzymatic reactions showed that Pro4Pic NTf2 significantly increased the reaction rate of lipase-catalyzed esterification processes by more than double compared to conventional solvents .

作用机制

The mechanism of action of 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide involves its ability to stabilize ionic species and facilitate charge transfer processes. The compound’s high ionic conductivity and low viscosity enable efficient ion transport, making it an effective electrolyte in electrochemical applications. Additionally, its ability to form stable complexes with metal ions enhances its catalytic activity .

相似化合物的比较

Similar Compounds

1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide: Similar in structure but with a butyl group instead of a propyl group.

1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Contains an imidazolium cation instead of a pyridinium cation.

1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide: Features a piperidinium cation, offering similar properties but with different solubility and viscosity characteristics.

Uniqueness

1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide stands out due to its unique combination of high thermal stability, low volatility, and high ionic conductivity. These properties make it particularly suitable for applications requiring stable and efficient ion transport, such as in advanced battery technologies and catalysis .

生物活性

1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide, a type of ionic liquid, has garnered attention in various fields, particularly in chemical biology and medicinal chemistry. Its unique properties, such as low volatility, high thermal stability, and ionic conductivity, make it a promising candidate for diverse applications including drug delivery systems and enzymatic reactions.

Structure and Composition

This compound (C11H14F6N2O4S2) features a pyridinium cation with a propyl group and a methyl group at the 4-position, paired with the bis(trifluoromethylsulfonyl)imide anion. This structure imparts significant stability and solubility characteristics beneficial for biological applications.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 370.36 g/mol |

| Density | 1.695 g/cm³ |

| Viscosity | 0.273 mPa·s |

| Conductivity | 483 mS/cm |

| Thermal Stability | High |

The biological activity of this compound is primarily attributed to its ionic nature, which allows it to interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate biochemical pathways by altering enzyme activity or affecting cellular signaling processes.

Case Studies

- Drug Delivery Systems : Research indicates that ionic liquids like this compound can enhance the solubility and stability of poorly soluble drugs. A study demonstrated its effectiveness in formulating drug carriers that improved bioavailability in therapeutic applications.

- Enzymatic Reactions : The compound has been explored as a medium for enzymatic reactions due to its low volatility and high stability. It was found that certain enzymes retain their activity in the presence of this ionic liquid, which can facilitate various biochemical transformations .

- Toxicological Studies : Investigations into the cytotoxicity of this compound revealed that it exhibits low toxicity towards mammalian cells at certain concentrations, suggesting potential for safe use in pharmaceutical formulations.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with other related ionic liquids:

| Compound Name | Toxicity Level | Solubility in Water | Enzyme Stability |

|---|---|---|---|

| 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | Moderate | High | Moderate |

| 1-Ethyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide | Low | Moderate | High |

| This compound | Low | Low | High |

This table highlights that while this compound has low toxicity and maintains enzyme stability, its solubility is comparatively lower than some other ionic liquids.

属性

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;4-methyl-1-propylpyridin-1-ium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N.C2F6NO4S2/c1-3-6-10-7-4-9(2)5-8-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-5,7-8H,3,6H2,1-2H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKJBOMZTVLMGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1=CC=C(C=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F6N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。